![molecular formula C23H23NO B286551 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, commonly known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
作用機序
DPA-714 binds to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, a protein that is upregulated in response to cellular stress and inflammation. N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide is expressed on the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and neurons. The binding of DPA-714 to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide leads to the activation of downstream signaling pathways that regulate cellular metabolism, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurological disorders. In addition, DPA-714 has been shown to modulate microglial activation, which plays a key role in the pathogenesis of neuroinflammatory diseases.
実験室実験の利点と制限
The use of DPA-714 as a radioligand in PET imaging has several advantages over other imaging modalities, including high sensitivity, high spatial resolution, and non-invasiveness. However, the use of DPA-714 in lab experiments is limited by its high cost, limited availability, and the need for specialized equipment and expertise.
将来の方向性
Future research on DPA-714 is focused on improving its selectivity and affinity for N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, as well as developing alternative imaging agents that can be used in conjunction with DPA-714 to provide a more comprehensive understanding of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in neurological disorders. Additionally, the therapeutic potential of DPA-714 in various neurological disorders is being explored, with a focus on developing novel N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide-targeted therapies that can modulate inflammation and neurodegeneration.
合成法
DPA-714 can be synthesized using a multistep procedure involving the condensation of 2-methylbenzoic acid with 2,5-dimethylbenzylamine, followed by N-alkylation with benzyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
DPA-714 has been extensively studied for its use as a radioligand in positron emission tomography (PET) imaging. PET imaging with DPA-714 allows for the visualization and quantification of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in vivo, which can be used to monitor disease progression and treatment response in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C23H23NO |
---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(2,5-dimethylphenyl)-phenylmethyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H23NO/c1-16-13-14-18(3)21(15-16)22(19-10-5-4-6-11-19)24-23(25)20-12-8-7-9-17(20)2/h4-15,22H,1-3H3,(H,24,25) |
InChIキー |
SPGDKMPRAYYXQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。